molecular formula C22H31ClN2O6S B4391510 ETHYL 1-[1-(5-CHLORO-2-ETHOXYBENZENESULFONYL)PIPERIDINE-4-CARBONYL]PIPERIDINE-4-CARBOXYLATE

ETHYL 1-[1-(5-CHLORO-2-ETHOXYBENZENESULFONYL)PIPERIDINE-4-CARBONYL]PIPERIDINE-4-CARBOXYLATE

Cat. No.: B4391510
M. Wt: 487.0 g/mol
InChI Key: LRJLYCCBWVORES-UHFFFAOYSA-N
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Description

Ethyl 1-({1-[(5-chloro-2-ethoxyphenyl)sulfonyl]-4-piperidinyl}carbonyl)-4-piperidinecarboxylate is a complex organic compound that features a piperidine backbone with various functional groups attached

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 1-[1-(5-CHLORO-2-ETHOXYBENZENESULFONYL)PIPERIDINE-4-CARBONYL]PIPERIDINE-4-CARBOXYLATE typically involves multiple steps, including the formation of the piperidine ring, sulfonylation, and esterification. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow systems to optimize the reaction conditions and improve efficiency. The use of automated systems for monitoring and controlling the reaction parameters is common to ensure consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-({1-[(5-chloro-2-ethoxyphenyl)sulfonyl]-4-piperidinyl}carbonyl)-4-piperidinecarboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can remove oxygen-containing groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens, acids, and bases, depending on the specific substitution reaction.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.

Scientific Research Applications

Ethyl 1-({1-[(5-chloro-2-ethoxyphenyl)sulfonyl]-4-piperidinyl}carbonyl)-4-piperidinecarboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological molecules and pathways.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which ETHYL 1-[1-(5-CHLORO-2-ETHOXYBENZENESULFONYL)PIPERIDINE-4-CARBONYL]PIPERIDINE-4-CARBOXYLATE exerts its effects involves interactions with specific molecular targets. These interactions can modulate various biological pathways, leading to the desired therapeutic or chemical effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 1-({1-[(5-chloro-2-methoxyphenyl)sulfonyl]-4-piperidinyl}carbonyl)-4-piperidinecarboxylate
  • Ethyl 1-({1-[(5-chloro-2-propoxyphenyl)sulfonyl]-4-piperidinyl}carbonyl)-4-piperidinecarboxylate

Uniqueness

Ethyl 1-({1-[(5-chloro-2-ethoxyphenyl)sulfonyl]-4-piperidinyl}carbonyl)-4-piperidinecarboxylate is unique due to its specific functional groups and structural configuration, which confer distinct chemical and biological properties. These properties make it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

ethyl 1-[1-(5-chloro-2-ethoxyphenyl)sulfonylpiperidine-4-carbonyl]piperidine-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H31ClN2O6S/c1-3-30-19-6-5-18(23)15-20(19)32(28,29)25-13-9-16(10-14-25)21(26)24-11-7-17(8-12-24)22(27)31-4-2/h5-6,15-17H,3-4,7-14H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRJLYCCBWVORES-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)Cl)S(=O)(=O)N2CCC(CC2)C(=O)N3CCC(CC3)C(=O)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H31ClN2O6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

487.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ETHYL 1-[1-(5-CHLORO-2-ETHOXYBENZENESULFONYL)PIPERIDINE-4-CARBONYL]PIPERIDINE-4-CARBOXYLATE
Reactant of Route 2
Reactant of Route 2
ETHYL 1-[1-(5-CHLORO-2-ETHOXYBENZENESULFONYL)PIPERIDINE-4-CARBONYL]PIPERIDINE-4-CARBOXYLATE
Reactant of Route 3
Reactant of Route 3
ETHYL 1-[1-(5-CHLORO-2-ETHOXYBENZENESULFONYL)PIPERIDINE-4-CARBONYL]PIPERIDINE-4-CARBOXYLATE
Reactant of Route 4
Reactant of Route 4
ETHYL 1-[1-(5-CHLORO-2-ETHOXYBENZENESULFONYL)PIPERIDINE-4-CARBONYL]PIPERIDINE-4-CARBOXYLATE
Reactant of Route 5
Reactant of Route 5
ETHYL 1-[1-(5-CHLORO-2-ETHOXYBENZENESULFONYL)PIPERIDINE-4-CARBONYL]PIPERIDINE-4-CARBOXYLATE
Reactant of Route 6
Reactant of Route 6
ETHYL 1-[1-(5-CHLORO-2-ETHOXYBENZENESULFONYL)PIPERIDINE-4-CARBONYL]PIPERIDINE-4-CARBOXYLATE

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